molecular formula C13H19N5O2S B13792887 Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- CAS No. 71795-53-4

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)-

Cat. No.: B13792887
CAS No.: 71795-53-4
M. Wt: 309.39 g/mol
InChI Key: POYHLULQLFYWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide moiety linked to an imidazole ring through an amino group. The presence of the dimethylaminoethyl group further enhances its chemical properties, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-chloroethylamine hydrochloride to form an intermediate, which is then reacted with imidazole to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with different functional groups .

Scientific Research Applications

Benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX, an enzyme that plays a crucial role in regulating pH in cancer cells. By inhibiting this enzyme, the compound disrupts the cellular environment, leading to apoptosis (programmed cell death) in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial enzyme systems, thereby inhibiting bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzenesulfonamide, 4-amino-N-(1-(2-(dimethylamino)ethyl)-1H-imidazol-2-yl)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring enhances its ability to interact with biological targets, while the dimethylaminoethyl group increases its solubility and bioavailability . These features make it a promising candidate for further research and development in various scientific fields.

Properties

CAS No.

71795-53-4

Molecular Formula

C13H19N5O2S

Molecular Weight

309.39 g/mol

IUPAC Name

4-amino-N-[1-[2-(dimethylamino)ethyl]imidazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C13H19N5O2S/c1-17(2)9-10-18-8-7-15-13(18)16-21(19,20)12-5-3-11(14)4-6-12/h3-8H,9-10,14H2,1-2H3,(H,15,16)

InChI Key

POYHLULQLFYWOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.